molecular formula C22H28N2O3S B5027971 N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Katalognummer B5027971
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: WUORQWMVNAIEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Wirkmechanismus

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide selectively targets the mutated form of EGFR present in NSCLC with T790M mutation. It irreversibly binds to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have a favorable safety profile and minimal toxicity in clinical trials. It has been reported to have a half-life of approximately 26 hours, and its pharmacokinetics are not affected by food intake. In addition to its efficacy in NSCLC with EGFR T790M mutation, N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has also shown activity in other EGFR-mutated cancers, such as head and neck squamous cell carcinoma and colorectal cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments, such as its high selectivity and potency towards EGFR T790M mutation, its irreversible binding to the target, and its favorable pharmacokinetic profile. However, its limitations include the development of resistance mechanisms, such as the emergence of secondary mutations in the EGFR gene, and the potential for off-target effects.

Zukünftige Richtungen

Several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide research include the investigation of its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and anti-angiogenic agents, the identification of predictive biomarkers of response and resistance, and the development of strategies to overcome resistance mechanisms. Additionally, the exploration of its potential in other EGFR-mutated cancers and the optimization of its dosing regimen are areas of interest for future research.
Conclusion:
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective and irreversible binding to the target, favorable safety profile, and pharmacokinetic properties make it an attractive option for the treatment of EGFR-mutated cancers. Further research is needed to optimize its use and overcome resistance mechanisms.

Synthesemethoden

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction between 4-methyl-N-(3-methylphenyl)benzenesulfonamide and 2-(1-azepanyl)-2-oxoethylamine hydrochloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR T790M mutation. It has shown significant efficacy in both in vitro and in vivo studies, leading to its approval by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with EGFR T790M mutation who have progressed on or after EGFR TKI therapy.

Eigenschaften

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24(20-9-7-8-19(2)16-20)17-22(25)23-14-5-3-4-6-15-23/h7-13,16H,3-6,14-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUORQWMVNAIEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.